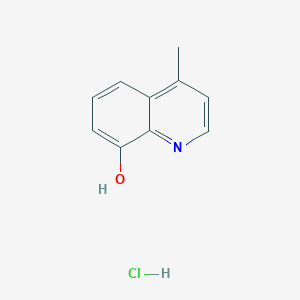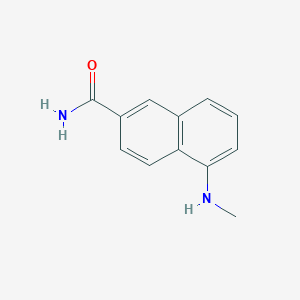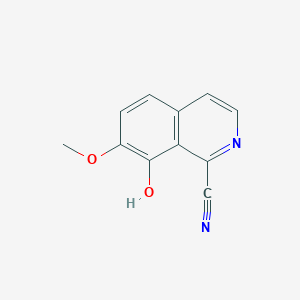
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H13BN2O3. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new C-C bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
Chemistry: In organic synthesis, (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to form stable boronate esters makes it valuable in the development of new synthetic methodologies.
Biology: This compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst or reagent in various chemical reactions. The boronic acid group can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
(6-(Dimethylamino)pyridin-3-yl)boronic acid: This compound lacks the methoxy group but shares similar chemical properties and applications.
(4-Methoxyphenyl)boronic acid: This compound has a similar boronic acid group but with a different aromatic ring structure.
Uniqueness: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of both dimethylamino and methoxy groups on the pyridine ring. These functional groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in various scientific applications .
Properties
CAS No. |
848360-78-1 |
|---|---|
Molecular Formula |
C8H13BN2O3 |
Molecular Weight |
196.01 g/mol |
IUPAC Name |
[6-(dimethylamino)-4-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-11(2)8-4-7(14-3)6(5-10-8)9(12)13/h4-5,12-13H,1-3H3 |
InChI Key |
NEKJUWAYMREFEB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1OC)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)



![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)





